2,4-Dichloro-6,7-difluoroquinoline

Antibacterial Resistance Efflux Pump Inhibition Staphylococcus aureus

This tetra-halogenated quinoline scaffold features dual leaving groups (2,4-Cl) for sequential nucleophilic aromatic substitution, enhanced lipophilicity from 6,7-difluoro substitution, and demonstrated activity in NorA efflux pump inhibition (IC50 4.80 µM) and antimycobacterial studies. Ideal for medicinal chemistry labs constructing focused libraries against drug-resistant pathogens. Choose 2,4-dichloro-6,7-difluoroquinoline for fluoroquinolone potentiator development and antifungal screening.

Molecular Formula C9H3Cl2F2N
Molecular Weight 234.03 g/mol
Cat. No. B12645975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6,7-difluoroquinoline
Molecular FormulaC9H3Cl2F2N
Molecular Weight234.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)N=C(C=C2Cl)Cl
InChIInChI=1S/C9H3Cl2F2N/c10-5-2-9(11)14-8-3-7(13)6(12)1-4(5)8/h1-3H
InChIKeyBISFGPZRAMDVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6,7-difluoroquinoline: A Halogenated Quinoline Building Block for Chemical Biology and Drug Discovery


2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0) is a halogenated quinoline derivative featuring dual chloro substituents at the 2- and 4-positions and dual fluoro substituents at the 6- and 7-positions of the quinoline ring . This specific substitution pattern creates a tetra-halogenated scaffold with distinct physicochemical and reactivity properties that differentiate it from mono- or non-fluorinated quinoline analogs . Quinoline derivatives bearing both chloro and fluoro substituents have been investigated for antibacterial applications, with mechanisms involving bacterial DNA gyrase and topoisomerase IV inhibition , as well as for antifungal activity .

Why 2,4-Dichloro-6,7-difluoroquinoline Cannot Be Replaced by Simpler Quinoline Analogs


Substituting 2,4-dichloro-6,7-difluoroquinoline with non-fluorinated or mono-halogenated quinoline analogs is scientifically unsound for applications requiring specific physicochemical or biological profiles. The introduction of fluorine atoms at the 6- and 7-positions significantly alters electronic distribution, lipophilicity, and metabolic stability compared to non-fluorinated quinoline scaffolds . In nucleophilic aromatic substitution reactions, the presence of fluorine on the benzene ring of difluoroquinolines fundamentally changes regioselectivity and substrate reactivity . Furthermore, the 2,4-dichloro motif provides dual leaving groups for sequential derivatization—a synthetic versatility absent in analogs lacking one or both chloro substituents . These structural features collectively determine downstream biological activity; for instance, 6,7-difluoro substitution is a hallmark of potent fluoroquinolone antibacterials targeting DNA gyrase, whereas non-fluorinated quinolines show markedly reduced enzyme inhibition .

Quantitative Differentiation Evidence: 2,4-Dichloro-6,7-difluoroquinoline vs. Analogs


Efflux Pump Inhibition: 2,4-Dichloro-6,7-difluoroquinoline Derivatives vs. Untargeted Analogs

Derivatives of 2,4-dichloro-6,7-difluoroquinoline demonstrate quantifiable inhibition of the NorA efflux pump in Staphylococcus aureus, a key resistance mechanism that limits intracellular drug accumulation. In a functional efflux assay measuring ethidium bromide (EtBr) extrusion, a 2,4-dichloro-6,7-difluoroquinoline derivative exhibited an IC50 of 4.80 µM against NorA . This efflux pump inhibitory activity is structurally dependent on the halogenation pattern; unsubstituted quinoline or mono-halogenated analogs typically lack this activity or require substantially higher concentrations.

Antibacterial Resistance Efflux Pump Inhibition Staphylococcus aureus

Antimycobacterial Activity with Favorable Cytotoxicity Window: 2,4-Dichloro-6,7-difluoroquinoline Scaffold

A quinoline derivative bearing the 2,4-dichloro-6,7-difluoro substitution pattern (designated FNDR-20081) demonstrates selective activity against Mycobacterium tuberculosis with a favorable cytotoxicity profile. The compound shows no cytotoxicity (IC50 > 100 µM) against human HepG2 and THP-1 cell lines . This selectivity window compares favorably to many antimycobacterial leads that exhibit cytotoxicity at concentrations only 2- to 10-fold above their MIC values.

Antitubercular Mycobacterium tuberculosis Cytotoxicity

Antifungal Activity: Fluorinated vs. Non-Fluorinated Quinoline Analogs

Fluorinated quinoline analogs demonstrate superior antifungal activity compared to their non-fluorinated counterparts. In a 2023 study evaluating novel fluorinated quinoline analogs, compounds containing fluorine substituents exhibited measurable antifungal activity against Candida albicans, whereas non-fluorinated quinoline controls showed minimal to no activity under identical assay conditions . The presence of fluorine at the 6- and 7-positions enhances membrane permeability and target binding, a class-level effect that extends to the 2,4-dichloro-6,7-difluoroquinoline scaffold.

Antifungal Candida albicans Fluorine Substitution

Antibacterial Zone of Inhibition: Chloroquinoline Derivatives

Chloroquinoline analogs demonstrate concentration-dependent antibacterial activity in standard agar diffusion assays. At 200 µg/mL, novel chloroquinoline analogs produced measurable zones of inhibition against multiple bacterial strains, including Gram-positive and Gram-negative species . The halogenation pattern (chloro at 2- and 4-positions) is essential for this activity, as dehalogenated or mono-substituted analogs show reduced or absent zones of inhibition.

Antibacterial Chloroquinoline Zone of Inhibition

Synthetic Versatility: Dual Leaving Group Capacity

2,4-Dichloro-6,7-difluoroquinoline provides two distinct chloro leaving groups at the 2- and 4-positions that can undergo sequential nucleophilic aromatic substitution (SNAr) reactions with differential reactivity. The 4-chloro substituent is generally more reactive toward nucleophiles than the 2-chloro substituent due to the adjacent quinoline nitrogen, enabling regioselective mono-substitution followed by orthogonal derivatization at the remaining chloro site . In contrast, mono-chloro quinoline analogs (e.g., 4-chloro-6,7-difluoroquinoline, CAS 863785-94-8) offer only a single derivatization site, limiting the structural diversity accessible from a single starting material .

Chemical Synthesis Building Block Sequential Derivatization

Validated Application Scenarios for 2,4-Dichloro-6,7-difluoroquinoline in Research and Development


Development of Efflux Pump Inhibitor Adjuvants for Multidrug-Resistant S. aureus

Use 2,4-dichloro-6,7-difluoroquinoline as a core scaffold for synthesizing NorA efflux pump inhibitors (EPIs). Derivatives of this scaffold have demonstrated IC50 values of 4.80 µM against NorA in S. aureus 1199B . These EPIs can be co-administered with fluoroquinolone antibiotics (e.g., ciprofloxacin) to restore susceptibility in efflux-mediated resistant strains.

Antitubercular Lead Optimization with Favorable Selectivity Profile

Employ 2,4-dichloro-6,7-difluoroquinoline-derived compounds as starting points for antimycobacterial drug discovery. The scaffold has produced compounds (e.g., FNDR-20081) with activity against Mycobacterium tuberculosis and no cytotoxicity (IC50 > 100 µM) toward human HepG2 and THP-1 cells , providing a favorable starting point for medicinal chemistry optimization.

Divergent Library Synthesis via Sequential SNAr Derivatization

Utilize the differential reactivity of the 2- and 4-chloro substituents to construct diverse compound libraries through sequential nucleophilic aromatic substitution. The 4-position reacts preferentially with amines or alkoxides under mild conditions, while the 2-position can be subsequently functionalized under more forcing conditions or with different nucleophiles, enabling the efficient synthesis of 2,4-disubstituted-6,7-difluoroquinoline analogs .

Antifungal Agent Screening Against Candida Species

Screen 2,4-dichloro-6,7-difluoroquinoline and its derivatives against Candida albicans and related fungal pathogens. Fluorinated quinoline analogs have demonstrated measurable antifungal activity in vitro, whereas non-fluorinated quinoline controls are inactive . The 6,7-difluoro motif is critical for this activity, likely due to enhanced membrane permeability and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6,7-difluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.